5-Chloroquinazoline
Overview
Description
5-Chloroquinazoline is a derivative of quinazoline, a class of organic compounds that are part of the heterocyclic fused rings . Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors .
Synthesis Analysis
Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .Molecular Structure Analysis
The molecular formula of 5-Chloroquinazoline is C8H5ClN2 . It has a molecular weight of 164.59 g/mol . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .Chemical Reactions Analysis
Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . This nano-catalyst was used in the three-component one-pot synthesis of quinazoline derivatives . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloroquinazoline is 164.59 g/mol . Its molecular formula is C8H5ClN2 . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .Scientific Research Applications
Anticancer Potential
5-Chloroquinazoline has been explored for its potential in cancer therapy. A study by (Yan et al., 2013) reported the synthesis of polyhalo 2-aryl-4-aminoquinazolines with notable anticancer activities against various human cell lines, highlighting the substance's potential in cancer treatment. Similarly, (Sonego et al., 2019) discovered that 7-chloroquinoline-1,2,3-triazoyl carboxamides, related to 5-chloroquinazoline, induced cell cycle arrest and apoptosis in human bladder carcinoma cells.
Antimicrobial and Antiviral Properties
Studies have shown that derivatives of 5-chloroquinazoline exhibit antimicrobial and antiviral properties. (Marvadi et al., 2019) synthesized novel 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines that act as dual inhibitors of Mycobacterium tuberculosis and influenza virus.
Neurological Applications
The application of 5-chloroquinazoline in neurological conditions was indicated by (Mao & Schimmer, 2008), who discussed the repurposing of Clioquinol, a derivative of 5-chloroquinazoline, for the treatment of Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain.
Tuberculosis Treatment
Cloxyquin, a derivative of 5-chloroquinazoline, was found to exhibit significant antituberculosis activity, even against multidrug-resistant isolates, as reported by (Hongmanee et al., 2006).
Potential in Antidepressant Development
Research by (Dukat et al., 2013) identified 2-Amino-6-chloro-3,4-dihydroquinazoline as a novel 5-HT3 receptor antagonist with antidepressant-like action, suggesting its possible use in developing new antidepressants.
Anti-inflammatory and Analgesic Effects
Compounds related to 5-chloroquinazoline have been studied for their anti-inflammatory and analgesic properties. (Kamal & Sattur, 1983) reported the synthesis of 5-aryl-12H-quinazolino[3,2-a]quinazolin-12-ones with potential analgesic and anti-inflammatory activities.
Future Directions
Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . Bacterial energy metabolism has also become a promising target for next-generation tuberculosis chemotherapy .
properties
IUPAC Name |
5-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYNQWWHXMVWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617816 | |
Record name | 5-Chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinazoline | |
CAS RN |
7556-90-3 | |
Record name | 5-Chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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